molecular formula C5H2Cl2N4O B13659870 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one CAS No. 79100-20-2

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B13659870
CAS No.: 79100-20-2
M. Wt: 205.00 g/mol
InChI Key: OGHGBJRDHHOUQK-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichloropyrazine with an imidazole derivative in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

79100-20-2

Molecular Formula

C5H2Cl2N4O

Molecular Weight

205.00 g/mol

IUPAC Name

5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H2Cl2N4O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H2,8,9,10,11,12)

InChI Key

OGHGBJRDHHOUQK-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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